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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the heterologous expression of the

mureidomycin biosynthetic gene cluster (BGC), a class of potent uridyl-peptide antibiotics with

activity against Pseudomonas aeruginosa. The protocols outlined below are based on

established methodologies for activating the cryptic mrd gene cluster from Streptomyces

roseosporus and analyzing its products.

I. Introduction
Mureidomycins are complex peptidyl-nucleoside antibiotics that inhibit bacterial peptidoglycan

synthesis.[1] The biosynthetic gene cluster (mrd) responsible for their production is cryptic in

the native producer, Streptomyces roseosporus NRRL 15998, meaning it is not expressed

under standard laboratory conditions.[2][3] Activation of this silent gene cluster has been

successfully achieved through the heterologous expression of an exogenous transcriptional

activator, SsaA, from the sansanmycin BGC.[2][3][4] This strategy has not only enabled the

production of known mureidomycins but has also led to the discovery of novel analogues.[4][5]

These notes will detail the necessary steps for researchers to replicate and build upon this

work, from the initial cloning and expression strategies to the analysis of the resulting

metabolites.
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II. Key Strategies and Concepts
The heterologous expression of the mureidomycin BGC hinges on several key concepts:

Activation of a Cryptic Gene Cluster: The native mrd gene cluster in S. roseosporus is not

expressed due to a non-functional native regulator (SSGG_02995).[4] Expression is induced

by introducing a functional homolog, ssaA, from a different Streptomyces species.[2][3]

Heterologous Host Systems: While initial attempts to express the entire BGC in hosts like

Streptomyces coelicolor and Streptomyces albus were unsuccessful, the activation in the

native host background via the exogenous activator proved effective.[5] This highlights the

importance of host selection and the potential need for specific precursors or cellular

machinery present in the native producer.

Gene Disruption for Pathway Elucidation and Diversification: Targeted gene knockouts within

the activated mrd cluster are crucial for understanding the function of individual biosynthetic

genes and for generating novel mureidomycin analogues.[1][6]

III. Experimental Workflows
A generalized workflow for the heterologous expression and analysis of the mureidomycin
BGC is presented below.
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Figure 1. General experimental workflow for mureidomycin BGC expression.
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The activation of the mrd gene cluster is controlled by the binding of the SsaA activator to

multiple promoter regions within the cluster.
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Figure 2. SsaA-mediated activation of the mureidomycin gene cluster.

IV. Quantitative Data Summary
The heterologous expression and subsequent gene disruptions have led to the identification of

various mureidomycin analogues. The mass spectrometry data for some of these compounds

are summarized below.
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Strain/Mutant
Compound(s)
Produced

Molecular Formula
Observed [M+H]⁺
(m/z)

Sr-hA (Wild-type with

ssaA)

N-acetylmureidomycin

E
C41H54N8O13S 899.3246

Sr-hA (Wild-type with

ssaA)

N-acetylmureidomycin

K
C41H56N8O13S 901.3394

Δ03002-hA
Mureidomycin analog

4
C41H52N8O13 865.3727

Δ03002-hA
Mureidomycin analog

5
C40H50N8O12S 867.3359

Data compiled from Liu et al., 2023.[1]

V. Detailed Experimental Protocols
Protocol 1: Construction of the ssaA Expression Vector
This protocol describes the construction of an integrative expression vector for the constitutive

expression of the activator gene ssaA in Streptomyces.

1. Materials:

High-fidelity DNA polymerase

Restriction enzymes (e.g., NdeI and XbaI)

T4 DNA ligase

E. coli DH5α (for cloning)

Streptomyces integrative vector (e.g., pSET152)

Genomic DNA from Streptomyces sp. strain SS (source of ssaA)

Primers for ssaA amplification (forward and reverse, with appropriate restriction sites)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10714638/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15579455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


LB medium and appropriate antibiotics

2. Procedure:

Amplify the ssaA gene: Perform PCR to amplify the ssaA open reading frame from the

genomic DNA of Streptomyces sp. strain SS. Design primers to introduce NdeI and XbaI

restriction sites at the 5' and 3' ends, respectively.

Digest Vector and PCR Product: Digest both the amplified ssaA PCR product and the

pSET152 vector with NdeI and XbaI.

Ligation: Ligate the digested ssaA fragment into the linearized pSET152 vector using T4

DNA ligase. The ssaA gene should be placed under the control of a strong constitutive

promoter, such as ermEp*.

Transformation into E. coli: Transform the ligation mixture into competent E. coli DH5α cells

and select for transformants on LB agar containing the appropriate antibiotic (e.g., apramycin

for pSET152).

Verification: Isolate plasmid DNA from the resulting colonies and verify the correct insertion

of the ssaA gene by restriction digestion and Sanger sequencing.

Protocol 2: Intergeneric Conjugation into Streptomyces
roseosporus
This protocol details the transfer of the constructed expression vector from E. coli to S.

roseosporus via conjugation.

1. Materials:

E. coli ET12567/pUZ8002 donor strain harboring the ssaA expression vector

S. roseosporus NRRL 15998 recipient strain

LB medium with antibiotics (apramycin, kanamycin, chloramphenicol)

2xYT medium
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MS agar plates

Nalidixic acid

Apramycin

2. Procedure:

Prepare the Donor Strain:

Inoculate a single colony of E. coli ET12567/pUZ8002 containing the ssaA vector into 10

mL of LB with apramycin, kanamycin, and chloramphenicol. Grow overnight at 37°C.

Dilute the overnight culture 1:100 into fresh LB with the same antibiotics and grow to an

OD600 of 0.4-0.6.

Wash the cells twice with an equal volume of LB to remove antibiotics and resuspend in

0.1 volume of LB.

Prepare the Recipient Strain:

Collect spores from a mature culture of S. roseosporus grown on a suitable agar medium

(e.g., MS agar).

Add approximately 108 spores to 500 µL of 2xYT broth.

Heat-shock the spores at 50°C for 10 minutes to induce germination, then cool to room

temperature.

Conjugation:

Mix 500 µL of the prepared E. coli donor cells with the 500 µL of heat-shocked S.

roseosporus spores.

Centrifuge the mixture briefly, discard most of the supernatant, and resuspend the cell

pellet in the remaining liquid.

Plate the entire cell mixture onto MS agar plates and incubate at 30°C for 16-20 hours.
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Selection of Exconjugants:

Overlay the plates with 1 mL of sterile water or soft nutrient agar containing nalidixic acid

(to counter-select E. coli) and apramycin (to select for Streptomyces containing the

integrated plasmid).

Continue incubation at 30°C until exconjugant colonies appear.

Verification:

Streak out individual exconjugant colonies onto fresh selective MS agar plates to obtain

pure cultures.

Confirm the integration of the plasmid by PCR using primers specific to the ssaA gene

and/or the apramycin resistance gene.

Protocol 3: Fermentation and Metabolite Extraction
This protocol describes the cultivation of the engineered Streptomyces strain for mureidomycin

production and the subsequent extraction of metabolites.

1. Materials:

Engineered S. roseosporus strain (Sros-hA)

Seed culture medium (e.g., TSB)

Production medium (e.g., ISP-2 or a custom fermentation medium)

Ethyl acetate or other suitable organic solvent

Rotary evaporator

2. Procedure:

Seed Culture: Inoculate a loopful of the Sros-hA strain into 50 mL of TSB medium in a 250

mL flask. Incubate at 28-30°C with shaking (220 rpm) for 2-3 days.
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Production Culture: Inoculate the production medium with the seed culture (e.g., a 5-10% v/v

inoculum). Ferment for 7-8 days at 28-30°C with shaking.

Extraction:

Centrifuge the fermentation broth to separate the mycelium from the supernatant.

Extract the supernatant three times with an equal volume of ethyl acetate.

Combine the organic phases and evaporate to dryness under reduced pressure using a

rotary evaporator.

Sample Preparation for Analysis: Dissolve the dried extract in a suitable solvent (e.g.,

methanol) for UPLC-HRMS analysis.

Protocol 4: UPLC-HRMS Analysis of Mureidomycins
This protocol provides a general framework for the analysis of mureidomycin production by

UPLC-HRMS.

1. Materials and Equipment:

UPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)

C18 reversed-phase column

Mobile phase A: Water with 0.1% formic acid

Mobile phase B: Acetonitrile with 0.1% formic acid

Methanol for sample dissolution

2. Procedure:

Sample Preparation: Dissolve the crude extract in methanol and filter through a 0.22 µm

syringe filter.

Chromatographic Separation:
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Inject the sample onto the C18 column.

Use a gradient elution program, for example:

0-2 min: 5% B

2-25 min: 5% to 95% B

25-28 min: 95% B

28-30 min: 95% to 5% B

30-35 min: 5% B

Set the flow rate and column temperature as appropriate for the column dimensions (e.g.,

0.3 mL/min and 40°C).

Mass Spectrometry:

Operate the mass spectrometer in positive ion mode.

Acquire data in a full scan mode over a relevant m/z range (e.g., 200-2000).

Use data-dependent MS/MS to obtain fragmentation spectra for compound identification.

Data Analysis: Analyze the data by extracting ion chromatograms corresponding to the

expected masses of known and potential new mureidomycin analogues. Compare retention

times and fragmentation patterns with authentic standards or published data.[1]

VI. Concluding Remarks
The heterologous expression of the mureidomycin BGC by activating a silent cluster with an

exogenous regulator is a powerful strategy for antibiotic discovery and development. The

protocols provided herein offer a detailed guide for researchers to explore this fascinating class

of natural products. Further optimization of fermentation conditions, host engineering, and

mutational biosynthesis based on the methods described can lead to enhanced production

titers and the generation of novel, clinically valuable mureidomycin derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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